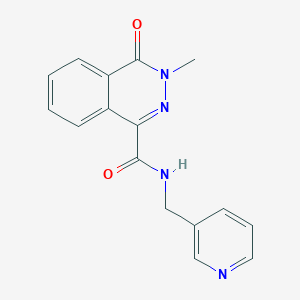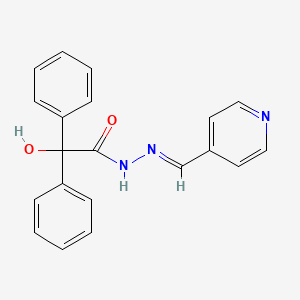![molecular formula C21H20N4O2 B5693248 3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide](/img/structure/B5693248.png)
3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide, also known as isoniazid hydrazone, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a hydrazone derivative of isoniazid, a well-known anti-tubercular drug. The aim of
Mechanism of Action
The exact mechanism of action of 3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide hydrazone is not fully understood. However, studies have suggested that it may inhibit the growth of Mycobacterium tuberculosis by targeting the cell wall synthesis. Furthermore, 3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide hydrazone has been shown to inhibit the production of reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
Studies have demonstrated that 3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide hydrazone has a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Furthermore, 3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide hydrazone has been shown to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide hydrazone is its potential therapeutic applications. Furthermore, it is relatively easy to synthesize and purify, making it a good candidate for lab experiments. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of 3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide hydrazone. One potential direction is to further investigate its anti-tubercular activity and optimize its therapeutic potential for the treatment of tuberculosis. Furthermore, studies can be conducted to investigate its potential for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, studies can be conducted to investigate its potential for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further studies can be conducted to better understand its mechanism of action and optimize its therapeutic potential.
Conclusion:
In conclusion, 3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide hydrazone is a promising compound with potential therapeutic applications. It has been shown to exhibit anti-tubercular, anti-inflammatory, and antioxidant properties. While there is still much to be learned about its mechanism of action, the future directions for its study are promising.
Synthesis Methods
Isoniazid hydrazone can be synthesized through the reaction of 3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide and 1-naphthaldehyde in the presence of hydrazine hydrate. The reaction takes place at room temperature and under acidic conditions. The product is then purified using column chromatography to obtain a pure compound.
Scientific Research Applications
Isoniazid hydrazone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tubercular activity, making it a potential candidate for the treatment of tuberculosis. Furthermore, studies have demonstrated that 3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide hydrazone has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
(3E)-3-[(2-naphthalen-1-ylacetyl)hydrazinylidene]-N-pyridin-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-15(13-20(26)23-19-11-4-5-12-22-19)24-25-21(27)14-17-9-6-8-16-7-2-3-10-18(16)17/h2-12H,13-14H2,1H3,(H,25,27)(H,22,23,26)/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPKXRVOOLUBLZ-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CC2=CC=CC=C21)CC(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CC2=CC=CC=C21)/CC(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,3-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5693168.png)
![N-benzyl-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5693173.png)

![3-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5693189.png)
![N-(2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5693205.png)
![3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B5693211.png)
![N,N,4-trimethyl-2-{[3-(2-thienyl)acryloyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B5693217.png)
![ethyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5693221.png)

![N-[4-({[(4-fluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B5693234.png)

![4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide](/img/structure/B5693245.png)

